molecular formula C15H24N4O2 B3024312 Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 550371-80-7

Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No. B3024312
CAS RN: 550371-80-7
M. Wt: 292.38 g/mol
InChI Key: KYXPZGHJWXMYQT-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is an organic chemical synthesis intermediate . It has a molecular weight of 292.38 . The compound is stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of both compounds were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3 . The molecule of a similar compound, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.38 . It is stored at a temperature of 4°C and is available in powder form .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine ring in this compound serves as a versatile scaffold for designing novel drugs. Researchers have explored its potential in developing:

Building Blocks for Natural Product Synthesis

Researchers have used this compound as an intermediate to create biologically active natural products. For instance:

Crystallography and Structural Studies

Single crystal X-ray diffraction analysis has revealed the linear shape of the ester derivative and the L-shaped conformation of the hydrazide derivative. Intermolecular interactions in their crystal structures have been studied .

Synthetic Strategy in Drug Discovery

Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring is a common strategy in drug development .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The diverse biological activities of compounds containing piperazine rings make them valuable in the field of drug discovery . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXPZGHJWXMYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622158
Record name tert-Butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate

CAS RN

550371-80-7
Record name tert-Butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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